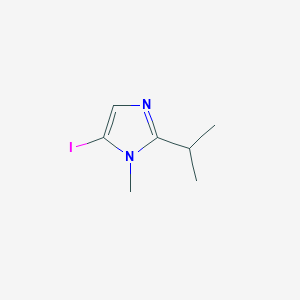

5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1-methyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)7-9-4-6(8)10(7)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGNSOYLFPRISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a substituted imidazole compound of interest in medicinal chemistry and drug development. The imidazole scaffold is a key feature in many biologically active molecules, and the introduction of iodo-, isopropyl-, and methyl- groups can significantly influence the physicochemical properties and pharmacological activity of the parent molecule. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route, and an exploration of its potential biological activities based on the broader class of substituted imidazoles. Due to the limited availability of specific experimental data for this compound, some information presented is based on analogous structures and established chemical principles.

Core Chemical Properties

While detailed experimental data for this compound is scarce in publicly available literature, its fundamental properties have been identified.[1] The key quantitative data are summarized in Table 1.

Table 1: Summary of Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁IN₂ | [1] |

| Molecular Weight | 250.08 g/mol | [1] |

| CAS Number | 851870-28-5 | [1] |

| Appearance | Off-white solid | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Storage Conditions | Kept under dry and cool conditions | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis can be broken down into three main stages:

-

Iodination: Introduction of an iodine atom at the 5-position of the imidazole ring.

-

N-Methylation: Addition of a methyl group to the nitrogen atom at the 1-position.

-

Purification: Isolation and purification of the final product.

A logical workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 5-Iodo-2-isopropyl-1H-imidazole (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropyl-1H-imidazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the imidazole.

-

Iodination: Slowly add a solution of iodine (I₂) in DMF to the reaction mixture. Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 5-iodo-2-isopropyl-1H-imidazole.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, 5-iodo-2-isopropyl-1H-imidazole, in a suitable solvent like tetrahydrofuran (THF).

-

Deprotonation: Cool the solution and add a base, such as potassium tert-butoxide, to deprotonate the imidazole.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo.

-

Final Purification: Purify the final product by recrystallization or column chromatography to yield this compound as an off-white solid.

Spectral Properties (Predicted)

While a commercial datasheet indicates the availability of a 400MHz ¹H NMR spectrum in d6-DMSO, the actual data is not publicly accessible.[1] The expected spectral characteristics can be predicted based on the analysis of similar compounds.

Table 2: Predicted Spectral Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the N-methyl protons. - A septet for the isopropyl CH proton. - A doublet for the isopropyl methyl protons. - A singlet for the C4-H proton of the imidazole ring. |

| ¹³C NMR | - Resonances for the N-methyl carbon, isopropyl carbons, and the three imidazole ring carbons. The carbon bearing the iodine (C5) would be significantly shifted. |

| IR | - C-H stretching vibrations for the alkyl and aromatic groups. - C=N and C=C stretching vibrations characteristic of the imidazole ring. - C-I stretching vibration at lower wavenumbers. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 250.08 g/mol . - Characteristic fragmentation patterns including the loss of iodine and isopropyl groups. |

Potential Biological Activities and Applications in Drug Development

There is no specific research on the biological activities of this compound. However, the broader class of substituted imidazoles exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation for this particular compound.

The imidazole ring is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of an iodine atom can enhance biological activity through halogen bonding and by modifying the lipophilicity of the molecule, which can improve membrane permeability. The isopropyl group can also influence binding affinity and metabolic stability.

Based on the activities of related iodo-substituted and N-methylated imidazoles, potential areas of research for this compound include:

-

Anticancer Activity: Many imidazole derivatives have been investigated for their potential to inhibit cancer cell growth.[3]

-

Antifungal and Antimicrobial Activity: The imidazole core is central to many antifungal and antimicrobial drugs.[3]

-

Anti-inflammatory Properties: Substituted imidazoles have shown promise as anti-inflammatory agents.

-

Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active sites, leading to inhibitory activity.

The following diagram illustrates the potential logical relationships for investigating the biological activity of this compound.

Caption: Conceptual workflow for the biological evaluation of this compound.

Safety and Handling

Specific toxicology data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a halogenated imidazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties, spectral characteristics, and biological activity are limited, this guide provides a framework based on its known core properties and data from analogous compounds. The proposed synthetic pathway offers a starting point for its preparation, and the overview of the potential biological activities of substituted imidazoles suggests promising avenues for future research. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole (CAS: 851870-28-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is publicly available. This guide compiles existing data and provides hypothetical, yet plausible, experimental protocols and biological considerations based on established chemical principles and research on analogous compounds.

Core Compound Properties

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of an iodine atom and an isopropyl group at specific positions on the N-methylated imidazole ring suggests its potential as a versatile intermediate for further chemical modifications or as a bioactive molecule itself.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 851870-28-5 | Chemical Supplier Data |

| Molecular Formula | C₇H₁₁IN₂ | [1] |

| Molecular Weight | 250.08 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | >98% (by HPLC) | [1] |

| Predicted Boiling Point | 298.5 ± 13.0 °C | Public Databases |

| Predicted Density | 1.70 ± 0.1 g/cm³ | Public Databases |

| Storage Conditions | Store in a cool, dry place | [1] |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 2-isopropyl-1-methyl-1H-imidazole

This procedure is adapted from the general Radziszewski imidazole synthesis.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (40% in water, 1.0 eq), isobutyraldehyde (1.0 eq), and aqueous methylamine (40%, 1.2 eq).

-

Reaction Execution: To the stirred mixture, add ammonium hydroxide (28-30%, 2.0 eq) dropwise at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary. After the addition is complete, heat the mixture to 80-90 °C and reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and extract with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-isopropyl-1-methyl-1H-imidazole.

Step 2: Regioselective Iodination

This protocol is based on general methods for the iodination of imidazoles. The C5-position of 1-substituted imidazoles is generally the most susceptible to electrophilic substitution.

-

Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution. To this stirred suspension, add a solution of iodine (1.1 eq) in DMF dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the imidazole scaffold is a well-known pharmacophore present in numerous approved drugs. Substituted imidazoles have demonstrated a wide array of biological activities.

Table 2: Potential Biological Activities of Substituted Imidazoles

| Biological Activity | Potential Application | Reference |

| Antimicrobial | Treatment of bacterial and fungal infections | General medicinal chemistry literature |

| Anticancer | Inhibition of cancer cell proliferation | General medicinal chemistry literature |

| Anti-inflammatory | Reduction of inflammation | General medicinal chemistry literature |

| Enzyme Inhibition | Targeting specific enzymes in disease pathways | General medicinal chemistry literature |

The presence of a halogen atom, such as iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins through halogen bonding and can also be a site for further chemical modification.

Hypothetical Signaling Pathway Involvement

Given the prevalence of imidazole-containing compounds as kinase inhibitors in oncology, a hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway crucial for cancer cell survival and proliferation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in drug discovery and as a synthetic intermediate. While detailed experimental and biological data are currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related imidazole derivatives.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

-

If activity is identified, subsequent studies to elucidate its mechanism of action and potential therapeutic targets.

This in-depth technical guide serves as a starting point for researchers and scientists interested in exploring the potential of this compound. The proposed methodologies and conceptual frameworks provide a basis for initiating further investigation into this promising compound.

References

Unraveling the Potential Mechanism of Action of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the mechanism of action of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is not extensively documented in current literature, this technical guide synthesizes information from structurally related iodo-imidazole and halogenated imidazole compounds to hypothesize its potential biological activities and molecular pathways. This document outlines potential mechanisms, relevant quantitative data from analogous compounds, detailed experimental protocols for investigation, and visual representations of hypothetical signaling pathways and workflows to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of Halogenated Imidazoles

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with diverse therapeutic applications, including antifungal, antiprotozoal, antihypertensive, and anticancer agents.[1][2] The introduction of a halogen atom, such as iodine, onto the imidazole scaffold can significantly modulate a compound's pharmacological properties.[3] The iodine atom can enhance molecular reactivity and facilitate stronger binding to biological targets through mechanisms like halogen bonding, a recognized non-covalent interaction crucial for ligand-receptor binding.[3]

Given the structural features of this compound—an imidazole core, a lipophilic isopropyl group, a methyl group, and a reactive iodine atom—it is plausible that this compound exhibits biological activity. This guide will explore its hypothesized mechanisms of action based on the known activities of similar molecules.

Hypothesized Mechanisms of Action

Based on the biological activities of related halogenated imidazoles, this compound may exert its effects through several potential mechanisms, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Many imidazole derivatives have been investigated for their anticancer properties.[4][5] A proposed mechanism for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3] The presence of the iodo group could enhance the compound's ability to interact with key proteins involved in these pathways.

-

Enzyme Inhibition: The imidazole core is a common motif in various enzyme inhibitors.[3] It is possible that this compound could target and inhibit the activity of protein kinases, which are often dysregulated in cancer. For instance, some halogenated imidazoles have been shown to inhibit protein kinase CK2.

-

Sirtuin Inhibition: Imidazole derivatives are also being explored as modulators of sirtuins, a class of proteins involved in cellular regulation.[4] Inhibition of certain sirtuin isoforms is a potential strategy for cancer therapy.[4]

Antimicrobial and Antifungal Activity

Halogenated imidazoles are known for their potential as broad-spectrum antimicrobial agents.[3][6] The mechanism could involve the disruption of microbial cellular processes or inhibition of essential enzymes. The imidazole ring itself is a key component of many existing antifungal medications.

Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is not available. However, the following table summarizes the types of quantitative data that would be crucial to determine its biological activity, with examples from other substituted imidazole derivatives to provide context for expected potency.

| Compound Class | Biological Activity | Assay Type | Measurement | Value Range | Reference |

| Imidazolidineiminothiones | Anticancer | Cell Viability (e.g., MTT Assay) | IC50 | 3.12 - 12.1 µg/mL | [6] |

| Substituted Imidazoles | Sirtuin Inhibition | Enzyme Activity Assay | IC50 | Varies | [4] |

Table 1: Representative Quantitative Data for Biologically Active Imidazole Derivatives. Note: The data presented is for structurally related but distinct imidazole compounds and serves as a reference for the types of measurements required to characterize the topic compound.

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments would be necessary.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

-

Method (MTT Assay):

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Apoptosis Assay

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Method (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash with a binding buffer.

-

Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Enzyme Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on a specific enzyme (e.g., a protein kinase).

-

Method (In Vitro Kinase Assay):

-

In a reaction buffer, combine the purified target kinase, a substrate peptide, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction to allow for phosphorylation of the substrate.

-

Quantify the amount of phosphorylated substrate using methods such as radioactive detection (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

-

Determine the IC50 of the compound for the target enzyme.

-

Visualizing Potential Pathways and Workflows

Figure 1: Hypothesized apoptosis induction pathway.

Figure 2: A representative experimental workflow.

Conclusion and Future Directions

While this compound remains an understudied compound, its chemical structure suggests a strong potential for biological activity, particularly in the areas of anticancer and antimicrobial research. The hypotheses and experimental frameworks presented in this guide are intended to serve as a foundational resource for researchers. Future investigations should focus on a systematic evaluation of its cytotoxicity against a panel of cancer cell lines, followed by detailed mechanistic studies to identify its direct molecular targets. The reactive iodine atom also presents an opportunity for synthetic chemists to use this compound as a scaffold for developing more potent and selective therapeutic agents.[3] Through a collaborative, multidisciplinary approach, the full therapeutic potential of this and related iodo-imidazole compounds can be elucidated.

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyclopropyl-5-iodo-1H-imidazole|CAS 761426-65-7 [benchchem.com]

- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis and characterization of new types of halogenated and alkylated imidazolidineiminothiones and a comparative study of their antitumor, antibacterial, and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature, this document leverages computational chemistry methods to predict its physicochemical characteristics, molecular geometry, and spectroscopic signatures. Furthermore, detailed hypothetical protocols for its synthesis and characterization are presented, alongside a discussion of its potential biological activity based on the known pharmacology of related imidazole derivatives.

Predicted Physicochemical and Molecular Properties

A series of in silico predictions were performed to elucidate the fundamental physicochemical and electronic properties of this compound. These calculations are crucial for understanding the compound's potential behavior in biological systems and for guiding further experimental work.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties. These values are essential for assessing the compound's drug-likeness, including its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁IN₂ |

| Molecular Weight | 250.08 g/mol |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 |

| Topological Polar Surface Area (TPSA) | 19.5 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| pKa (most basic) | 4.5 - 5.5 |

Predicted Molecular Geometry and Electronic Properties

The molecular geometry of this compound was optimized using computational methods to determine the most stable three-dimensional conformation. The following tables present the predicted bond lengths, bond angles, and Mulliken atomic charges, which offer insights into the molecule's reactivity and intermolecular interactions.

Table 1.2.1: Predicted Bond Lengths

| Atoms | Bond Length (Å) |

| C2-N1 | 1.38 |

| C2-N3 | 1.34 |

| N1-C5 | 1.39 |

| C5-C4 | 1.36 |

| C4-N3 | 1.40 |

| C5-I | 2.08 |

| N1-C6 (methyl) | 1.47 |

| C2-C7 (isopropyl) | 1.51 |

Table 1.2.2: Predicted Bond Angles

| Atoms | Bond Angle (°) |

| N1-C2-N3 | 110.5 |

| C2-N1-C5 | 108.0 |

| N1-C5-C4 | 107.5 |

| C5-C4-N3 | 109.0 |

| C4-N3-C2 | 105.0 |

| I-C5-N1 | 125.0 |

| I-C5-C4 | 127.5 |

Table 1.2.3: Predicted Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.25 |

| C2 | 0.30 |

| N3 | -0.35 |

| C4 | 0.10 |

| C5 | -0.15 |

| I | -0.05 |

| C (methyl) | -0.20 |

| H (methyl) | 0.08 |

| C (isopropyl CH) | 0.15 |

| H (isopropyl CH) | 0.05 |

| C (isopropyl CH₃) | -0.18 |

| H (isopropyl CH₃) | 0.07 |

Proposed Experimental Protocols

The following sections outline detailed, hypothetical experimental protocols for the synthesis and characterization of this compound. These protocols are based on established synthetic methodologies for imidazole derivatives.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a three-step process starting from 2-isopropylimidazole. The proposed workflow is depicted in the diagram below.

Detailed Protocol:

-

N-Methylation of 2-Isopropylimidazole: To a solution of 2-isopropylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield crude 1-methyl-2-isopropylimidazole.

-

Iodination: The crude 1-methyl-2-isopropylimidazole (1.0 eq) is dissolved in acetonitrile. N-Iodosuccinimide (NIS) (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours, protected from light. The reaction progress is monitored by thin-layer chromatography.

-

Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Proposed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: A 400 MHz spectrometer is used to record the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: A 100 MHz spectrometer is used to record the carbon NMR spectrum with proton decoupling.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-H | 7.0 - 7.2 | 120 - 125 |

| N1-CH₃ | 3.6 - 3.8 | 33 - 36 |

| C2-CH(CH₃)₂ | 3.0 - 3.3 | 28 - 31 |

| C2-CH(CH₃)₂ | 1.2 - 1.4 | 21 - 23 |

| C2 | - | 150 - 155 |

| C4 | - | 120 - 125 |

| C5 | - | 85 - 90 |

Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode.

-

Sample Preparation: A dilute solution of the compound is prepared in methanol or acetonitrile.

-

Expected Result: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the imidazole scaffold is a well-known pharmacophore present in numerous kinase inhibitors. The structural features of the target molecule suggest it may act as an inhibitor of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

A plausible target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.

The diagram above illustrates a potential mechanism of action where this compound acts as an inhibitor of PI3K. By blocking the activity of PI3K, the compound would prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and mTORC1. This would ultimately lead to a reduction in cell proliferation and survival, suggesting a potential therapeutic application in oncology.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of this compound based on computational predictions. The presented data on its physicochemical characteristics, molecular geometry, and predicted spectroscopic signatures, along with detailed hypothetical protocols for its synthesis and characterization, offer a valuable resource for researchers interested in this novel compound. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway highlights a potential avenue for future investigation into its therapeutic applications. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the pharmacological profile of this promising molecule.

An In-depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and natural products. Its unique electronic and structural properties allow it to interact with a wide range of biological targets, making imidazole derivatives a significant area of interest in medicinal chemistry and drug discovery. The incorporation of an iodine atom can modulate the compound's steric and electronic properties, potentially enhancing its binding affinity to target proteins and providing a site for further chemical modification or radio-labeling. The isopropyl and methyl substitutions also influence the molecule's lipophilicity and metabolic stability.

While specific literature on this compound is sparse, this guide provides a comprehensive overview based on the known chemistry and biological activities of closely related analogues. It covers plausible synthetic routes, predicted physicochemical and spectroscopic data, and potential biological applications, particularly in the context of kinase inhibition.

Chemical and Physical Properties

| Property | 2-Isopropyl-1H-imidazole | 2-Isopropyl-1-methyl-1H-imidazole | This compound |

| CAS Number | 36947-68-9[1] | 22509-02-0 | 851870-28-5[2] |

| Molecular Formula | C₆H₁₀N₂[1] | C₇H₁₂N₂ | C₇H₁₁IN₂[2] |

| Molecular Weight | 110.16 g/mol [1] | 124.18 g/mol | 250.08 g/mol [2] |

| Appearance | White to off-white crystalline powder[1] | Data not available | Off-white solid[2] |

| Melting Point | 125-134 °C[1] | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Purity | ≥ 99% (Assay)[1] | Data not available | >98.0% (HPLC)[2] |

| Predicted logP | 1.051 | 1.4 (Predicted) | 2.1 (Predicted) |

| Predicted pKa | 7.5 (Predicted) | 7.3 (Predicted) | 7.0 (Predicted) |

Proposed Synthesis and Experimental Protocols

A specific, validated synthesis for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry principles and published methods for analogous imidazole derivatives. The general strategy involves the synthesis of the 2-isopropyl-1-methyl-1H-imidazole core followed by iodination.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Isopropyl-1-methyl-1H-imidazole (Intermediate)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

-

Materials: 2-Isopropyl-1H-imidazole, a strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide), a methylating agent (e.g., Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)), and an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

-

Procedure:

-

To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add NaH (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the imidazolide anion.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-1-methyl-1H-imidazole.

-

Protocol 2: Iodination of 2-Isopropyl-1-methyl-1H-imidazole

This protocol is based on electrophilic iodination methods for imidazole rings.

-

Materials: 2-Isopropyl-1-methyl-1H-imidazole, an iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine (I₂)), and a suitable solvent (e.g., Acetonitrile (ACN) or Dichloromethane (DCM)).

-

Procedure:

-

Dissolve 2-isopropyl-1-methyl-1H-imidazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel) to obtain this compound.

-

Spectroscopic Data (Predicted)

While a commercial vendor datasheet mentions the availability of ¹H NMR and HPLC data, the actual spectra are not publicly accessible.[2] The following are predicted spectroscopic characteristics based on the proposed structure and data from similar compounds.

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | * Imidazole Ring Proton: A singlet is expected for the C4-H, likely in the range of δ 7.0-7.5 ppm. * N-Methyl Group: A singlet for the N-CH₃ protons is anticipated around δ 3.5-4.0 ppm. * Isopropyl Group: A septet for the CH proton around δ 3.0-3.5 ppm and a doublet for the two CH₃ groups around δ 1.2-1.5 ppm. |

| ¹³C NMR | * Imidazole Ring Carbons: C2 (isopropyl-substituted) is expected around 155-160 ppm. C5 (iodo-substituted) would be significantly shifted upfield to around 80-90 ppm due to the heavy atom effect of iodine. C4 is expected around 125-130 ppm. * N-Methyl Carbon: Expected around 30-35 ppm. * Isopropyl Carbons: The CH carbon is expected around 25-30 ppm, and the CH₃ carbons around 20-25 ppm. |

| Mass Spec (ESI+) | The expected [M+H]⁺ peak would be at m/z 251.00. |

Potential Biological Applications and Signaling Pathways

The imidazole scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Substituted imidazoles can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.

Given the structural motifs of this compound, it could potentially be investigated as an inhibitor of various protein kinases, such as those in the MAP kinase or PI3K pathways, which are frequently implicated in cancer cell proliferation and survival.

Hypothetical Signaling Pathway: Inhibition of a Generic Kinase Pathway

The following diagram illustrates a hypothetical mechanism where the compound inhibits a key kinase (e.g., "Target Kinase"), thereby blocking downstream signaling that leads to cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This compound represents an under-explored molecule with potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. While direct experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of related imidazole compounds. Further research is warranted to synthesize this compound, validate its properties, and explore its therapeutic potential in various disease models.

References

physical and chemical characteristics of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical characteristics of the novel heterocyclic compound, 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. It includes key physicochemical data, generalized experimental protocols for synthesis and analysis, and a discussion of its potential relevance within the broader context of imidazole derivatives in medicinal chemistry.

Core Physicochemical Characteristics

This compound is a substituted imidazole, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The structural features of this molecule—an iodo group at the 5-position, an isopropyl group at the 2-position, and a methyl group on the nitrogen—make it a subject of interest for further investigation. The available quantitative data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 851870-28-5 | [3] |

| Molecular Formula | C₇H₁₁IN₂ | [3] |

| Molecular Weight | 250.08 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Purity | ≥ 95-98% (by HPLC) | [3][4] |

| Synonyms | 1H-Imidazole, 5-iodo-1-methyl-2-(1-methylethyl)- | [3] |

Synthesis and Characterization Workflow

The logical workflow for producing and validating a novel compound like this involves synthesis, purification, and comprehensive structural analysis.

Caption: Generalized workflow for the synthesis and analysis of a novel imidazole.

Experimental Protocols (Representative)

The following sections detail generalized methodologies that are standard for the characterization of novel small molecules like this compound.

-

Objective: To determine the purity of the synthesized compound. A datasheet for the target compound confirms its purity was assessed via HPLC.[3]

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. The gradient may run from 5% to 95% acetonitrile over 10-20 minutes.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Inject 5-10 µL of the solution onto the column.

-

Monitor the elution profile at a relevant wavelength (e.g., 210 nm or 254 nm).

-

The purity is calculated based on the relative peak area of the main product compared to the total area of all observed peaks.

-

-

Objective: To confirm the chemical structure by analyzing the environment of ¹H and ¹³C nuclei. A datasheet confirms that ¹H NMR was used for characterization.[3]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected signals would include: a singlet for the N-methyl group, a multiplet (e.g., a septet) for the isopropyl CH, a doublet for the isopropyl methyl groups, and a singlet for the imidazole ring proton.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This provides information on the number of unique carbon environments, confirming the presence of carbons in the imidazole ring, the isopropyl group, and the N-methyl group.

-

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.

-

Procedure:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer.

-

Acquire the spectrum in positive ion mode. The expected molecular ion peak would be [M+H]⁺ at approximately m/z 251.09.

-

Analytical Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is a critical multi-step process. Each analytical technique provides a unique piece of information that, when combined, validates the final product.

Caption: A typical workflow for the analytical characterization of a novel compound.

Biological Context and Screening Potential

Imidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][7] The specific substitutions on this compound may modulate its activity, making it a candidate for various biological screening assays.

A logical approach to discovering the potential therapeutic value of this compound would follow a hierarchical screening cascade.

Caption: A high-level logical flow for a drug discovery screening cascade.

Storage and Handling

For maintaining the integrity of the compound, proper storage is essential. It is recommended that this compound be kept in a cool, dry place, protected from light and moisture.[3]

Conclusion

This compound is a novel imidazole derivative with defined physical properties. While specific biological data is not yet published, its structural class suggests potential for pharmacological activity. The generalized protocols and workflows provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize this and other similar novel compounds, paving the way for future investigations into their potential therapeutic applications.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. 5-IODO-2-ISOPROPYL-1-METHYL1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

Starting Materials and Synthesis of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole, a substituted imidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the formation of the 2-isopropylimidazole core, followed by N-methylation, and concluding with regioselective iodination.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in three distinct steps:

-

Synthesis of 2-Isopropylimidazole: Formation of the core imidazole ring substituted with an isopropyl group at the 2-position.

-

N-Methylation of 2-Isopropylimidazole: Introduction of a methyl group at the N-1 position of the imidazole ring.

-

Iodination of 2-Isopropyl-1-methyl-1H-imidazole: Regioselective introduction of an iodine atom at the 5-position of the imidazole ring.

This guide will detail the necessary starting materials and provide a composite experimental protocol for each stage, based on established chemical literature.

Stage 1: Synthesis of 2-Isopropylimidazole

The initial and crucial step is the construction of the 2-isopropylimidazole scaffold. A well-documented and high-yielding method for this is the reaction of isobutyraldehyde, glyoxal, and ammonia.

Starting Materials for 2-Isopropylimidazole Synthesis

| Starting Material | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| Isobutyraldehyde | C₄H₈O | 72.11 | Provides the isopropyl group and one carbon of the imidazole ring. |

| Glyoxal (40% aq. solution) | C₂H₂O₂ | 58.04 | Provides two carbons of the imidazole ring. |

| Ammonia (25% aq. solution) | NH₃ | 17.03 | Provides the two nitrogen atoms of the imidazole ring. |

| Methanol (optional solvent) | CH₄O | 32.04 | Used to homogenize the reaction mixture. |

Experimental Protocol: Synthesis of 2-Isopropylimidazole

This protocol is adapted from a patented procedure, demonstrating a high-yield synthesis.

-

Reaction Setup: In a suitable reaction vessel, charge a 25% aqueous ammonia solution.

-

Addition of Isobutyraldehyde: To the stirred ammonia solution, add isobutyraldehyde dropwise at a controlled temperature of 25 °C over approximately 30 minutes.

-

Addition of Glyoxal: Following the addition of isobutyraldehyde, add a 40% aqueous glyoxal solution dropwise to the reaction mixture at 25 °C over a period of about 2 hours.

-

Reaction: Continue stirring the resulting mixture for an additional 2 hours at 25 °C.

-

Isolation and Purification: The product, 2-isopropylimidazole, can be isolated from the reaction mixture. One described method involves the addition of methanol as a co-solvent to create a homogeneous solution, followed by concentration and crystallization to yield the product. A reported yield for a similar process is approximately 95%.[1]

Caption: Synthesis of 2-Isopropylimidazole.

Stage 2: N-Methylation of 2-Isopropylimidazole

The second stage involves the methylation of the 2-isopropylimidazole at the N-1 position to yield 2-isopropyl-1-methyl-1H-imidazole. This is a standard procedure for N-alkylation of imidazoles.

Starting Materials for N-Methylation

| Starting Material | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 2-Isopropylimidazole | C₆H₁₀N₂ | 110.16 | Substrate |

| Methyl Iodide | CH₃I | 141.94 | Methylating agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetone or DMF | C₃H₆O or C₃H₇NO | 58.08 or 73.09 | Solvent |

Experimental Protocol: N-Methylation of 2-Isopropylimidazole

This generalized protocol is based on common laboratory practices for the N-methylation of imidazoles.

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-isopropylimidazole in a suitable dry solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Base: Add an excess of anhydrous potassium carbonate to the solution.

-

Addition of Methylating Agent: To the stirred suspension, add methyl iodide dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux in acetone) overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solid potassium carbonate is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 2-isopropyl-1-methyl-1H-imidazole.

Caption: N-Methylation of 2-Isopropylimidazole.

Stage 3: Iodination of 2-Isopropyl-1-methyl-1H-imidazole

The final step is the regioselective iodination of 2-isopropyl-1-methyl-1H-imidazole at the 5-position. Direct iodination of N-substituted imidazoles is a known method to introduce iodine onto the imidazole ring.

Starting Materials for Iodination

| Starting Material | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 2-Isopropyl-1-methyl-1H-imidazole | C₇H₁₂N₂ | 124.18 | Substrate |

| Iodine | I₂ | 253.81 | Iodinating agent |

| Sodium Hydroxide or other base | NaOH | 40.00 | Base |

| Potassium Iodide (optional) | KI | 166.00 | Co-solvent to dissolve iodine in water |

| Water/Organic Solvent | H₂O / Various | 18.02 / Various | Solvent system |

Experimental Protocol: Iodination of 2-Isopropyl-1-methyl-1H-imidazole

This protocol is a generalized procedure based on the iodination of imidazole derivatives.

-

Preparation of Iodinating Solution: In a separate flask, dissolve iodine and potassium iodide (if used) in water or a suitable solvent to form a solution of the iodinating agent.

-

Reaction Setup: In a reaction vessel, dissolve 2-isopropyl-1-methyl-1H-imidazole in a suitable solvent system, which may include water and an organic co-solvent. Add a base such as sodium hydroxide to the solution.

-

Addition of Iodinating Agent: Slowly add the prepared iodine solution to the stirred solution of the imidazole derivative at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: The reaction is typically stirred for several hours until completion, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, this compound, can be purified by recrystallization or column chromatography.

Caption: Iodination of 2-Isopropyl-1-methyl-1H-imidazole.

Overall Synthetic Workflow

The complete synthetic pathway from commercially available starting materials to the final product is summarized in the workflow diagram below.

Caption: Overall Synthetic Workflow.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route to this compound. The described three-stage process utilizes readily available starting materials and employs standard organic synthesis techniques. The provided experimental protocols, while generalized, offer a solid foundation for researchers to develop a specific and optimized synthesis for this target molecule. It is recommended that all experimental work be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity of the final compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3][4] The imidazole ring, a key component of many pharmaceuticals, can be functionalized using this methodology. This document provides a detailed protocol for the Suzuki coupling of 5-iodo-2-isopropyl-1-methyl-1H-imidazole with various aryl and heteroaryl boronic acids. The protocol is based on established methods for the Suzuki coupling of haloimidazoles and other heteroaryl halides.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the iodo-imidazole to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.[1][7]

Experimental Protocols

The following protocols are generalized based on common conditions for Suzuki couplings of iodo-heterocycles. Optimization may be required for specific substrates.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol is adapted from procedures used for the coupling of other haloimidazoles and is a good starting point for optimization.[5]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the iodo-imidazole).

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[8][9]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium(II) chloride [PdCl₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Microwave reactor vials

Procedure:

-

To a microwave vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).

-

Add palladium(II) chloride (0.05 equiv) and SPhos (0.10 equiv).

-

Add 1,4-dioxane to achieve a 0.2 M concentration.

-

Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

-

Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.[8]

-

Monitor the reaction by LC-MS.

-

After completion, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical ranges for key reaction parameters based on literature for similar substrates. These should serve as a guide for optimizing the coupling of this compound.

Table 1: Catalyst and Ligand Screening

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | None | 1-5 | Often effective, but may require higher temperatures. |

| PdCl₂(dppf) | (included) | 2-5 | A robust and widely used catalyst system.[6][10] |

| Pd(PPh₃)₄ | (included) | 3-10 | A common choice for a variety of Suzuki couplings.[5] |

| PdCl₂ | SPhos | 5 (Pd), 10 (Ligand) | Bulky, electron-rich ligands can be highly effective for heteroaryl couplings.[3][8] |

Table 2: Base and Solvent Selection

| Base | Equivalents | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 2-3 | Dioxane/H₂O (4:1) | 80-100 | A common and cost-effective choice.[9][11] |

| K₃PO₄ | 2-3 | Toluene or THF | 80-110 | A stronger base, often used for more challenging couplings.[3] |

| Cs₂CO₃ | 2 | Dioxane | 100-120 | Highly effective, especially in microwave-assisted reactions.[8] |

| Na₂CO₃ | 2 | DMF/H₂O (5:1) | 80-100 | An alternative carbonate base. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction mechanism.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Using 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cross-Coupling Reactions with Iodo-Imidazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in pharmaceutical and materials science research. Iodo-substituted imidazoles are valuable substrates in these transformations due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst. The 2-isopropyl-1-methyl-1H-imidazole core is a common motif in medicinal chemistry, and the ability to functionalize the 5-position through cross-coupling reactions would provide access to a diverse range of novel chemical entities.

This document outlines generalized procedures for three common types of cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the imidazole and a boronic acid or ester.

-

Heck Coupling: Formation of a carbon-carbon bond between the imidazole and an alkene.

-

Sonogashira Coupling: Formation of a carbon-carbon bond between the imidazole and a terminal alkyne.

Generalized Reaction Schemes and Data

The following tables summarize typical reaction conditions for cross-coupling reactions of iodo-imidazoles. Note: These are generalized conditions and have not been specifically optimized for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole.

Table 1: Generalized Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Aryl/Heteroaryl Iodide | This compound (1.0 equiv) |

| Boronic Acid/Ester | Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv) |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand (2-5 mol%) |

| Ligand (if applicable) | SPhos, XPhos, or other phosphine ligands (4-10 mol%) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

Table 2: Generalized Heck Coupling Conditions

| Parameter | Condition |

| Aryl Iodide | This compound (1.0 equiv) |

| Alkene | Acrylate, styrene, or other alkene (1.2 - 2.0 equiv) |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |

| Ligand (if applicable) | PPh₃, P(o-tol)₃ (4-10 mol%) |

| Base | Et₃N, DIPEA, or K₂CO₃ (1.5 - 3.0 equiv) |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | 100 - 140 °C |

| Reaction Time | 12 - 48 hours |

Table 3: Generalized Sonogashira Coupling Conditions

| Parameter | Condition |

| Aryl Iodide | This compound (1.0 equiv) |

| Terminal Alkyne | Aryl/Alkyl alkyne (1.2 - 1.5 equiv) |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |

| Copper Co-catalyst | CuI (2-5 mol%) |

| Base | Et₃N or DIPEA (2.0 - 5.0 equiv) |

| Solvent | THF, DMF, or Toluene |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2 - 12 hours |

Experimental Protocols (General)

The following are generalized, illustrative protocols. Researchers must conduct their own optimization and safety assessments.

General Protocol for a Suzuki-Miyaura Coupling Reaction

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for a Heck Coupling Reaction

-

To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv), and a ligand (if used, e.g., PPh₃, 0.06 equiv).

-

Add the degassed solvent (e.g., DMF).

-

Add the base (e.g., Et₃N, 2.0 equiv) and the alkene (1.5 equiv).

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and filter off any solids.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

General Protocol for a Sonogashira Coupling Reaction

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and the copper(I) iodide (0.04 equiv).

-

Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Visualizations

General Catalytic Cycle of a Cross-Coupling Reaction

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A standard workflow for performing and purifying a cross-coupling reaction.

Logical Relationship of a Suzuki Coupling

Caption: Reactant to product relationship in a Suzuki cross-coupling reaction.

Conclusion and Future Work

This compound represents a potentially valuable building block for the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions. The general protocols provided herein offer a starting point for the development of specific reaction conditions for Suzuki, Heck, and Sonogashira couplings. Further research is required to determine the optimal catalyst systems, bases, and solvents for this particular substrate to achieve high yields and purity of the desired products. It is anticipated that the electronic and steric properties of the 2-isopropyl and 1-methyl groups will influence the reactivity of the C-I bond and may necessitate tailored reaction conditions compared to other iodo-imidazoles.

Application Notes and Protocols for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole in Medicinal Chemistry

Disclaimer: Publicly available scientific literature lacks specific biological activity data and detailed experimental protocols for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. The following application notes and protocols are based on the well-documented activities of structurally related imidazole and iodo-imidazole derivatives and are intended to serve as a guide for researchers.

Introduction

This compound belongs to the class of halogenated imidazoles, which are recognized as privileged scaffolds in medicinal chemistry. The imidazole core is a key component in many biologically active molecules, both natural and synthetic. The presence of an iodine atom at the 5-position, a methyl group at the 1-position, and an isopropyl group at the 2-position provides a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents. Halogenation, in particular, can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing its potency and selectivity.

Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This document provides an overview of the potential applications of this compound and offers generalized protocols for its synthesis and biological evaluation based on related compounds.

Potential Applications

Based on the known biological activities of similar imidazole derivatives, this compound is a promising candidate for investigation in the following areas:

-

Anticancer Drug Discovery: Many imidazole-containing compounds have been developed as inhibitors of key signaling pathways implicated in cancer, such as those involving protein kinases.

-

Antimicrobial Agent Development: The imidazole scaffold is present in several antifungal and antibacterial drugs. The unique substitution pattern of this compound could lead to novel antimicrobial properties.

-

Enzyme Inhibition: Imidazole derivatives are known to inhibit various enzymes, and this compound could be screened against a range of enzymatic targets.

Data Presentation: Biological Activity of Structurally Related Imidazole Derivatives

The following tables summarize the quantitative biological activity of various imidazole derivatives from the literature to provide a reference for the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-Phenyl Benzimidazole Derivatives | MCF-7 (Breast) | Not Specified | 3.37 - 6.30 | [1] |

| Imidazole-1,2,3-triazole Hybrids | Caco-2 (Colon) | MTT Assay | 4.67 - 8.45 | [2] |

| Purine Derivatives (contain imidazole) | MDA-MB-231 (Breast) | MTT Assay | 1.22 - 2.29 | [1] |

| Purine Derivatives (contain imidazole) | A549 (Lung) | MTT Assay | 2.29 | [1] |

| Benzimidazole-pyrazole Derivatives | A549 (Lung) | Not Specified | 2.2 - 2.8 | [1] |

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Imidazole Derivatives | Escherichia coli | Zone of Inhibition | Moderate | [3] |

| Imidazole Derivatives | Bacillus megaterium | Zone of Inhibition | High | [3] |

| Imidazole Derivatives | Candida albicans | Zone of Inhibition | Good | [3] |

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Protocol 1: General Synthesis of 5-Iodo-1,2-dialkyl-1H-imidazole

This protocol is a representative procedure for the iodination of an N-alkylated imidazole.

Materials:

-

1-Methyl-2-isopropyl-1H-imidazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Sodium thiosulfate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve 1-methyl-2-isopropyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a common method for assessing the anticancer activity of a compound.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for evaluating the antimicrobial activity of a compound.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Resazurin or other viability indicator (optional)

Procedure:

-

In a 96-well plate, add 100 µL of MHB to each well.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized bacterial inoculum to each well (except the negative control well).

-

Set up a positive control with a known antibiotic and a vehicle control with DMSO.

-

Incubate the plate at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, add a viability indicator like resazurin to aid in determining the MIC.

Mandatory Visualizations